4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one

Vue d'ensemble

Description

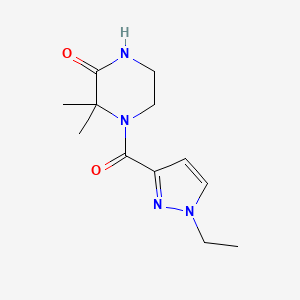

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with an ethyl group at the 1-position and a carbonyl group at the 3-position, which is further connected to a piperazin-2-one ring.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of 1-ethyl-1H-pyrazole-3-carbonyl chloride with 3,3-dimethylpiperazine-2-one under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an aprotic solvent like dichloromethane.

Reductive Amination: Another method involves the reductive amination of 1-ethyl-1H-pyrazole-3-carboxaldehyde with 3,3-dimethylpiperazine-2-one in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high purity and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group, leading to the formation of corresponding alcohols or amines.

Substitution: Substitution reactions at the pyrazole ring or the piperazine ring can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrazole-3-carboxylic acids, pyrazole-3-one derivatives.

Reduction Products: Pyrazole-3-alcohols, pyrazole-3-amines.

Substitution Products: Heterocyclic compounds with various substituents on the pyrazole or piperazine rings.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, the incorporation of the pyrazole moiety into drug formulations has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Compounds containing the pyrazole structure have demonstrated antimicrobial activity against a range of pathogens. The ability of 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one to inhibit bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Research has indicated that pyrazole derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. The synthetic routes often utilize carbonylation reactions, which are crucial for introducing the carbonyl group into the pyrazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to environmental degradation .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being explored for use in coatings and adhesives. The incorporation of this compound can enhance the durability and performance of these materials under various conditions .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of a series of pyrazole derivatives, including this compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, suggesting its potential application in developing new antimicrobial therapies .

Mécanisme D'action

The mechanism by which 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

1-ethyl-1H-pyrazole-3-carbonyl chloride

3,3-dimethylpiperazine-2-one

Pyrazole-3-carboxylic acids

Pyrazole-3-alcohols

Uniqueness: This compound is unique due to its specific substitution pattern on the pyrazole ring and its connection to the piperazine ring

Activité Biologique

The compound 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various substituted pyrazoles demonstrated that compounds with similar structures to this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory effects. The compound has been evaluated in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that certain pyrazole derivatives can act as selective COX-2 inhibitors, potentially leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented extensively. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In particular, studies highlight the importance of substituent groups on the pyrazole ring in enhancing cytotoxicity against tumor cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific functional groups and their positions on the pyrazole ring significantly influence the compound's pharmacological profile. For example:

| Compound Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance potency against COX enzymes |

| Alkyl substitutions | Improve solubility and bioavailability |

| Aromatic rings | Increase interaction with biological targets |

Case Studies

Case Study 1: Antibacterial Evaluation

A recent study evaluated a series of pyrazole derivatives, including compounds similar to this compound, for their antibacterial properties. The results indicated that modifications at the N-position of the pyrazole ring led to enhanced activity against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory effects, researchers synthesized several derivatives and tested their ability to inhibit COX enzymes. The results showed that specific substitutions on the piperazine moiety significantly increased COX-2 selectivity, suggesting a potential pathway for developing safer anti-inflammatory agents .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl group on the pyrazole ring and the carbonyl group in the piperazinone are primary oxidation targets:

-

Ethyl Group Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄ or CrO₃), the ethyl substituent may oxidize to a carboxylic acid, yielding 4-(1-carboxy-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one . Similar ethyl-to-carboxyl conversions are documented for pyrazole derivatives under acidic oxidation . -

Carbonyl Group Oxidation :

The lactam carbonyl is generally stable, but under peroxide-mediated conditions (e.g., H₂O₂/AcOH), adjacent methyl groups may undergo oxidation. For example, the 3,3-dimethyl substituents could form hydroxylated or ketone derivatives .

Reduction Reactions

Reductive modifications target the lactam and pyrazole carbonyl groups:

-

Lactam Reduction :

Treatment with LiAlH₄ in THF reduces the piperazin-2-one ring to a secondary amine, producing 4-(1-ethyl-1H-pyrazole-3-methyl)-3,3-dimethylpiperazine . This mirrors reductions of cyclic amides in PROTAC synthesis . -

Pyrazole Carbonyl Reduction :

NaBH₄ or catalytic hydrogenation (H₂/Pd-C) may reduce the carbonyl to a methylene group, forming 4-(1-ethyl-1H-pyrazol-3-yl)methyl-3,3-dimethylpiperazin-2-one .

Substitution Reactions

The ethyl group and lactam nitrogen are potential nucleophilic/electrophilic sites:

-

Nucleophilic Substitution at Pyrazole :

Alkaline conditions (e.g., NaH/DMF) enable substitution of the ethyl group with alkyl halides (R-X), generating derivatives like 4-(1-propyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one . Reactivity depends on steric and electronic factors . -

Lactam Nitrogen Functionalization :

The piperazinone nitrogen may undergo alkylation or acylation. For instance, reaction with acetyl chloride forms 1-acetyl-4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one , a strategy used in kinase inhibitor synthesis .

Coupling and Condensation Reactions

The carbonyl group facilitates cross-coupling and condensation:

-

Amide Bond Formation :

Reacting with amines (e.g., HBTU/DIPEA) forms new amides, such as 4-(1-ethyl-1H-pyrazole-3-carbonyl)-N-(aryl)-3,3-dimethylpiperazin-2-one . This is analogous to PROTAC linker strategies . -

Schiff Base Formation :

Condensation with primary amines (e.g., NH₂R) under dehydrating conditions yields imine derivatives, useful in metal coordination chemistry .

Halogenation and Cyclization

Electrophilic halogenation and ring-forming reactions are plausible:

-

Pyrazole Halogenation :

Bromination (Br₂/FeBr₃) at the pyrazole’s 5-position produces 4-(1-ethyl-5-bromo-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one , a precursor for Suzuki couplings . -

Cyclization via Lactam Activation :

Treatment with POCl₃ converts the lactam to a chloroimide, enabling nucleophilic ring closure to form fused heterocycles (e.g., pyrazolo-piperazines) .

Key Reaction Table

Mechanistic Insights

Propriétés

IUPAC Name |

4-(1-ethylpyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTJMGJHRRMJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.